molecular formula C15H15BrN2O3S B11144489 N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide

Cat. No.: B11144489
M. Wt: 383.3 g/mol
InChI Key: MQERFVUJRUHWKE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is a complex organic compound that features a benzodioxole moiety, a brominated thiazole ring, and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Bromination of the Thiazole Ring: The thiazole ring can be brominated using N-bromosuccinimide (NBS) in an appropriate solvent such as dimethylformamide (DMF).

    Coupling Reactions: The benzodioxole moiety is then coupled with the brominated thiazole ring using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck coupling, under inert conditions.

    Introduction of the Isopropyl Group: This can be done via alkylation reactions using isopropyl halides in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom on the thiazole ring can be substituted with other nucleophiles using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in DMF or thiols in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of azides or thioethers.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer or infectious diseases.

    Biological Studies: The compound can be used to study enzyme inhibition and protein-ligand interactions.

    Materials Science: It can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The benzodioxole moiety can interact with aromatic amino acids in proteins, while the brominated thiazole ring can form covalent bonds with nucleophilic residues. This dual interaction can lead to the inhibition of enzyme activity or disruption of protein-protein interactions, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine: This compound shares the benzodioxole moiety but lacks the thiazole ring and bromine atom.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds have a similar benzodioxole structure but are fused with indole rings instead of thiazole.

Uniqueness

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-isopropyl-1,3-thiazole-4-carboxamide is unique due to its combination of a benzodioxole moiety, a brominated thiazole ring, and an isopropyl group

Properties

Molecular Formula

C15H15BrN2O3S

Molecular Weight

383.3 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-bromo-5-propan-2-yl-1,3-thiazole-4-carboxamide

InChI

InChI=1S/C15H15BrN2O3S/c1-8(2)13-12(18-15(16)22-13)14(19)17-6-9-3-4-10-11(5-9)21-7-20-10/h3-5,8H,6-7H2,1-2H3,(H,17,19)

InChI Key

MQERFVUJRUHWKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(N=C(S1)Br)C(=O)NCC2=CC3=C(C=C2)OCO3

Origin of Product

United States

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